5-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole
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Overview
Description
5-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core fused with a thienopyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorinated benzoxazole derivative, the thienopyridine moiety can be introduced through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize by-product formation. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its derivatives are being studied for their ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 5-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the observed biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in catalytic applications.
Comparison with Similar Compounds
Similar Compounds
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
5-bromo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole: The bromine atom can influence the compound’s electronic properties and reactivity.
5-fluoro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole: The fluorine substituent can enhance the compound’s stability and lipophilicity.
Uniqueness
5-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to participate in nucleophilic substitution reactions and may also affect its interaction with biological targets.
Properties
IUPAC Name |
5-chloro-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c15-10-1-2-12-11(7-10)16-14(18-12)17-5-3-13-9(8-17)4-6-19-13/h1-2,4,6-7H,3,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJUXRRRDBIFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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